![molecular formula C26H44NNaO7S B2958708 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt CAS No. 2410279-93-3](/img/structure/B2958708.png)
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Overview
Description
This compound is a taurine-conjugated form of the primary bile acid cholic acid . It is also known as Taurocholic acid (TCA) and has the molecular formula C26H44NO7S .
Synthesis Analysis
The synthesis of this compound involves the enzyme Propanoyl-CoA C-acyltransferase . This enzyme catalyzes the chemical reaction between 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoyl-CoA and propanoyl-CoA .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
. Chemical Reactions Analysis
The enzyme Propanoyl-CoA C-acyltransferase is involved in the chemical reactions of this compound . The two substrates of this enzyme are 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoyl-CoA and propanoyl-CoA, whereas its two products are CoA and 3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestanoyl-CoA .Physical And Chemical Properties Analysis
The compound has a molar mass of 515.7 . It has a density of 1.0902 (rough estimate), a melting point of 125°C (rough estimate), and a refractive index of 1.5650 (estimate) .Scientific Research Applications
Protein Solubilization
Taurocholic acid-d4 (sodium) is utilized in the solubilization of proteins, which is a critical step in various biochemical assays and research applications. This process involves breaking down the complex protein structures to make them more accessible for analysis or further experimentation .
Preparation of Digestive Enzymes
Researchers use this compound in the preparation of digestive enzymes. It plays a role in emulsifying lipids or fats, which is essential for studying digestive processes and enzyme functions .
Bile Salts Analysis
It serves as a key reagent in determining conjugated and unconjugated bile salts in serum and jejunal fluid, providing insights into bile production and liver function .
Internal Standard for Quantification
Taurocholic acid-d4 (sodium) is used as an internal standard for the quantification of taurocholic acid via mass spectrometry. This is particularly important in studies related to gut bacteria and metabolic disorders .
Biological Pathways and Processes Investigation
The compound is suitable for investigating a range of biological pathways and processes, including those involving taurocholic acid and other bile acids (BAs) .
Disease Biomarker Research
Levels of Taurocholic acid-d4 are studied in relation to diseases such as Crohn’s disease and ulcerative colitis. It helps in understanding the changes in bile acid levels associated with these conditions .
Lipidomics Research
As a stable isotope-labeled bile acid, Taurocholic acid-d4 (sodium) is ideal for lipidomics research, which involves the large-scale study of pathways and networks of cellular lipids in biological systems .
Mechanism of Action
Future Directions
properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-QPNQQDKZSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurocholic acid-d4 (sodium) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.